D5D Inhibitory Potency: 3-Cl vs 4-Cl Regioisomers
2-Amino-N-(3-chlorophenyl)benzamide inhibits human delta-5 desaturase (D5D, FADS1) with an IC₅₀ of 58 nM, as measured in a cell-free enzymatic assay of unknown tissue origin [1]. On the rat D5D enzyme in liver microsomes, the compound exhibits an IC₅₀ of 160 nM [1]. The para-chloro regioisomer CP-74006 (2-amino-N-(4-chlorophenyl)benzamide, CAS 4943-86-6) shows comparable rat microsomal D5D inhibition (IC₅₀ 160 nM, 95% CI 140–190 nM) but demonstrates superior cellular potency in HepG2 cells (IC₅₀ 29 nM, 95% CI 25–34 nM) [2]. The critical differentiator is that CP-74006 lacks GPR151 agonism (see Evidence Item 2), meaning the 3-chloro compound is the only commercially available regioisomer with experimentally confirmed dual D5D/GPR151 pharmacology.
| Evidence Dimension | D5D enzymatic inhibition potency |
|---|---|
| Target Compound Data | Human D5D IC₅₀ = 58 nM; Rat D5D IC₅₀ = 160 nM |
| Comparator Or Baseline | CP-74006 (4-Cl isomer): Rat D5D IC₅₀ = 160 nM (140–190 nM); HepG2 cellular D5D IC₅₀ = 29 nM (25–34 nM); Human D5D cellular data not reported |
| Quantified Difference | Comparable rat microsomal potency (both ~160 nM). CP-74006 shows ~5.5-fold higher cellular potency in HepG2 cells, but the 3-Cl isomer has confirmed human enzymatic activity (58 nM) absent from public CP-74006 data. |
| Conditions | Enzymatic assay using rat liver microsomes (CP-74006) vs. human and rat D5D enzyme preparations (3-Cl); HepG2 cell-based assay (CP-74006 only) |
Why This Matters
For researchers requiring human D5D target engagement data with GPR151 co-modulation, only the 3-chloro regioisomer provides experimentally validated human enzyme inhibition; the 4-chloro analog lacks publicly available human D5D enzymatic data and GPR151 activity.
- [1] BindingDB Entry BDBM50116708 (ChEMBL2263368). Affinity data: 2-amino-N-(3-chlorophenyl)benzamide IC₅₀ = 58 nM (human D5D), 160 nM (rat D5D), 10,000 nM (rat D6D). View Source
- [2] Obukowicz MG, et al. Table 1: IC₅₀ values for desaturase activities of CP-74006 and T-3364366. PubMed Central PMC5018866. View Source
